molecular formula C21H20O6 B14026014 (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one

(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one

Cat. No.: B14026014
M. Wt: 368.4 g/mol
InChI Key: ZIUSSTSXXLLKKK-KOBPDPAPSA-N
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Description

(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one is a polyphenolic compound known for its potential therapeutic properties. This compound is structurally related to curcumin, a well-known natural product with various biological activities. The presence of hydroxyl and methoxy groups in its structure contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methoxy groups in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds, each with distinct chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The biological activity of (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one is primarily attributed to its ability to modulate various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one is unique due to its specific structural features, such as the presence of multiple conjugated double bonds and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one

InChI

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3/b7-3+,8-4+,16-13-

InChI Key

ZIUSSTSXXLLKKK-KOBPDPAPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)/O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O

Origin of Product

United States

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